molecular formula C9H8Br2O3 B8143566 3-(3,5-Dibromophenoxy)propanoic acid

3-(3,5-Dibromophenoxy)propanoic acid

Cat. No.: B8143566
M. Wt: 323.97 g/mol
InChI Key: GUBONBPRUAWNHF-UHFFFAOYSA-N
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Description

3-(3,5-Dibromophenoxy)propanoic acid is a halogenated aromatic compound featuring a propanoic acid backbone linked via an ether bond to a 3,5-dibromophenyl group. This structure confers unique physicochemical properties, including acidity, solubility, and reactivity, which are influenced by the electron-withdrawing bromine atoms.

Properties

IUPAC Name

3-(3,5-dibromophenoxy)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O3/c10-6-3-7(11)5-8(4-6)14-2-1-9(12)13/h3-5H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBONBPRUAWNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)OCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications Reference
3-(3,5-Dibromophenoxy)propanoic Acid Not Available C₉H₈Br₂O₃ 3,5-Br, phenoxy Expected high lipophilicity, moderate acidity -
3-(3,5-Difluorophenoxy)propanoic Acid 844648-19-7 C₉H₈F₂O₃ 3,5-F, phenoxy Lower pKa, mitochondrial prodrugs
3-(3,5-Dibromophenyl)propanoic Acid 923977-15-5 C₉H₈Br₂O₂ 3,5-Br, direct phenyl High molecular weight, lipophilic
3-(3,5-Dimethoxyphenyl)propanoic Acid 717-94-2 C₁₁H₁₄O₄ 3,5-OCH₃, direct phenyl Natural product, anti-asthma activity
Caffeic Acid 331-39-5 C₉H₈O₄ 3,4-OH, unsaturated Antioxidant, dietary supplement

Key Findings and Implications

  • Substitution Patterns: Electron-withdrawing groups (e.g., Br, NO₂) lower pKa, increasing acidity, while electron-donating groups (e.g., OCH₃) have the opposite effect.
  • Biological Activity : Natural derivatives with hydroxyl groups (e.g., caffeic acid) show antioxidant properties, whereas halogenated analogs may target specific enzymatic pathways .

Preparation Methods

Reaction Mechanism and Conditions

3,5-Dibromophenol is deprotonated in the presence of a base such as potassium carbonate (K2CO3K_2CO_3) or sodium hydroxide (NaOHNaOH), forming a phenoxide ion. This ion attacks the electrophilic carbon of 3-bromopropionic acid in an SN2S_N2 mechanism, yielding the target compound and hydrogen bromide (HBrHBr) as a byproduct.

Typical Conditions:

  • Solvent: Dimethylformamide (DMF) or acetone

  • Base: K2CO3K_2CO_3 (2.0 equivalents)

  • Temperature: 80–100°C under reflux

  • Reaction Time: 12–24 hours

Optimization and Yield

Yields depend on the purity of 3-bromopropionic acid, which is synthesized via hydrobromic acid (HBrHBr) treatment of acrylonitrile followed by hydrolysis. Impurities such as unreacted acrylonitrile or bromopropionitrile reduce efficiency. Studies suggest that using a 10% molar excess of 3,5-dibromophenol improves yields to 70–75%.

Table 1: Key Parameters for Nucleophilic Substitution

ParameterOptimal ValueImpact on Yield
Base StrengthpKa>10pK_a > 10↑ Reactivity
Solvent PolarityHigh (e.g., DMF)↑ Solubility
Temperature90°C↑ Kinetics

Ester Hydrolysis of 3-(3,5-Dibromophenoxy)propanoate

An alternative route involves synthesizing an ester intermediate (e.g., ethyl 3-(3,5-dibromophenoxy)propanoate) followed by hydrolysis to the carboxylic acid. This two-step approach avoids handling corrosive HBrHBr gas directly.

Esterification Step

3,5-Dibromophenol reacts with ethyl 3-bromopropionate in the presence of a base. The ester group acts as a protecting group for the carboxylic acid, simplifying purification.

Conditions:

  • Catalyst: Tetrabutylammonium bromide (TBAB)

  • Solvent: Toluene

  • Temperature: 110°C

  • Yield: 60–65%

Hydrolysis to Carboxylic Acid

The ester is hydrolyzed under acidic or basic conditions. Basic hydrolysis with NaOHNaOH (2.0 M) in ethanol-water (1:1) at 70°C for 6 hours provides the carboxylic acid in >90% purity.

Equation:

Ethyl 3-(3,5-dibromophenoxy)propanoate+NaOH3-(3,5-Dibromophenoxy)propanoic acid+Ethanol\text{Ethyl 3-(3,5-dibromophenoxy)propanoate} + NaOH \rightarrow \text{3-(3,5-Dibromophenoxy)propanoic acid} + \text{Ethanol}

Carboxylation of 3-(3,5-Dibromophenoxy)propanenitrile

This method involves nitrile intermediate formation followed by hydrolysis to the carboxylic acid.

Synthesis of Propanenitrile Derivative

3,5-Dibromophenol reacts with 3-bromopropionitrile in a nucleophilic substitution analogous to Method 1. The nitrile group is later hydrolyzed to a carboxylic acid using sulfuric acid (H2SO4H_2SO_4) or NaOHNaOH.

Conditions for Hydrolysis:

  • Acidic: H2SO4H_2SO_4 (conc.), 100°C, 8 hours

  • Basic: NaOHNaOH (40%), reflux, 12 hours

Table 2: Comparison of Hydrolysis Methods

ConditionYield (%)Purity (%)Byproducts
Acidic8592Ammonium sulfate
Basic7889Sodium cyanide

Ullmann-Type Coupling for Direct Synthesis

Copper-catalyzed coupling reactions offer a one-pot synthesis route, though yields are moderate.

Reaction Setup

3,5-Dibromophenol, 3-bromopropionic acid, and copper(I) iodide (CuICuI) are heated in dimethyl sulfoxide (DMSODMSO) with K3PO4K_3PO_4 as a base.

Conditions:

  • Catalyst: CuICuI (10 mol%)

  • Ligand: 1,10-Phenanthroline

  • Temperature: 120°C

  • Yield: 50–55%

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis. Ball milling 3,5-dibromophenol and 3-bromopropionic acid with K2CO3K_2CO_3 reduces reaction time to 2 hours with 68% yield .

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